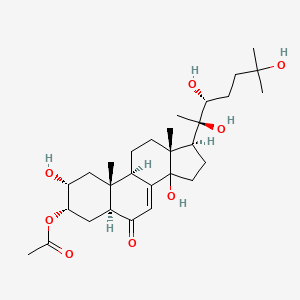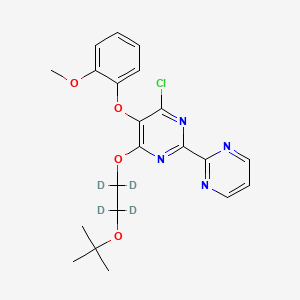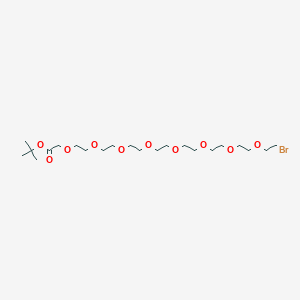
Bromo-PEG8-CH2COOtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-PEG8-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. It is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG8-CH2COOtBu involves the reaction of a PEG-based compound with a brominating agent and a tert-butyl ester. The general synthetic route includes:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Bromination: The PEGylated compound is then reacted with a brominating agent to introduce the bromo group.
Esterification: Finally, the compound undergoes esterification with tert-butyl ester to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Controlled Bromination: Bromination under controlled conditions to ensure high yield and purity.
Esterification and Purification: Esterification followed by purification steps such as crystallization or chromatography to obtain the final product
Análisis De Reacciones Químicas
Types of Reactions
Bromo-PEG8-CH2COOtBu undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are used for ester hydrolysis
Major Products
Substituted PEG Compounds: Products of substitution reactions.
Carboxylic Acids: Products of ester hydrolysis
Aplicaciones Científicas De Investigación
Bromo-PEG8-CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Industry: Utilized in the production of specialized chemicals and reagents for research purposes
Mecanismo De Acción
Bromo-PEG8-CH2COOtBu functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Bromo-PEG4-CH2COOtBu: A shorter PEG chain variant.
Bromo-PEG12-CH2COOtBu: A longer PEG chain variant.
Bromo-PEG8-CH2COOH: Similar structure but with a carboxylic acid group instead of a tert-butyl ester
Uniqueness
Bromo-PEG8-CH2COOtBu is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTAC molecules with desirable pharmacokinetic properties .
Propiedades
Fórmula molecular |
C22H43BrO10 |
|---|---|
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H43BrO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20H2,1-3H3 |
Clave InChI |
RASVTCSXSQJNGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


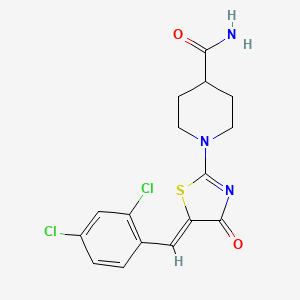
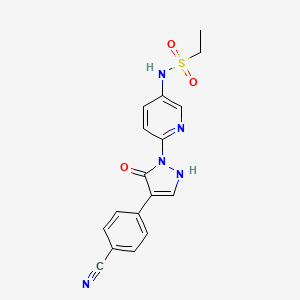
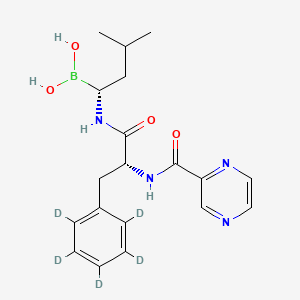
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

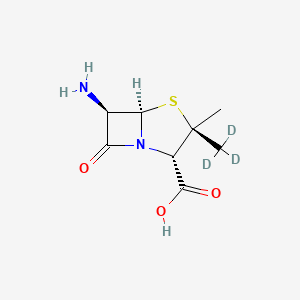
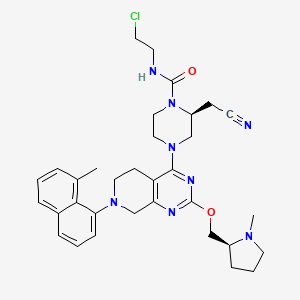
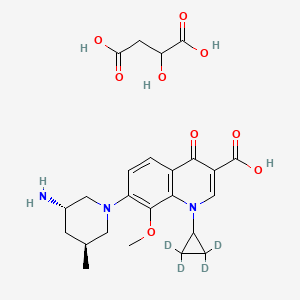
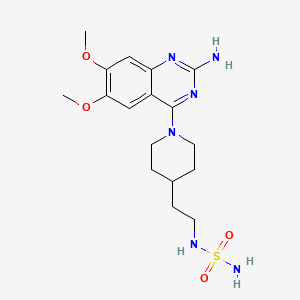
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
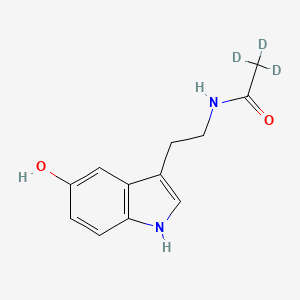
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
